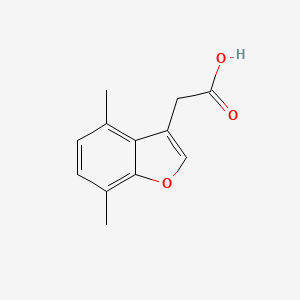

2-(4,7-Dimethyl-1-benzofuran-3-yl)acetic acid

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C12H12O3 |

|---|---|

Peso molecular |

204.22 g/mol |

Nombre IUPAC |

2-(4,7-dimethyl-1-benzofuran-3-yl)acetic acid |

InChI |

InChI=1S/C12H12O3/c1-7-3-4-8(2)12-11(7)9(6-15-12)5-10(13)14/h3-4,6H,5H2,1-2H3,(H,13,14) |

Clave InChI |

ATXKAYOJJDUFOQ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C2C(=COC2=C(C=C1)C)CC(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Friedel-Crafts Acylation and Cyclization

The Friedel-Crafts acylation is a cornerstone for constructing the benzofuran core. In one protocol, 2,6-dimethylphenol reacts with acylating agents under acidic conditions to form a ketone intermediate, which undergoes cyclization to yield the benzofuran skeleton . For example, trifluoroacetic anhydride (TFAA) facilitates the reaction between 2,6-dimethylphenol and sulfinyl alkynes, producing substituted benzofurans with yields up to 64% .

Reaction Conditions and Optimization

A study optimized the acylation step by varying solvents and activators (Table 1) . Dichloromethane (CH₂Cl₂) at room temperature with TFAA proved optimal, achieving 64% yield for 3-butyl-2-(ethylthio)-4,7-dimethylbenzo[b]furan . Lower temperatures (–78°C) reduced yields to 40%, while polar solvents like acetonitrile (MeCN) resulted in incomplete conversion .

Table 1: Solvent and Temperature Effects on Benzofuran Synthesis

| Solvent | Temp (°C) | Yield (%) |

|---|---|---|

| CH₂Cl₂ | RT | 64 |

| (CH₂Cl)₂ | RT | 55 |

| Et₂O | RT | 59 |

| CH₂Cl₂ | –78 | 40 |

Cyclization of the acylated intermediate is achieved via intramolecular dehydration, often catalyzed by protic acids or Lewis acids. The acetic acid side chain is introduced through subsequent functionalization, such as alkylation or carboxylation .

Ester Saponification Route

A common strategy involves synthesizing the ethyl ester derivative followed by saponification. For instance, ethyl 2-(6,7-dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate undergoes hydrolysis with potassium hydroxide (KOH) in methanol/water, yielding the carboxylic acid after acidification . This method produced an 84% yield of the target acid, with purification via column chromatography (ethyl acetate) .

-

Hydrolysis : Reflux ethyl ester (1.20 mmol) with KOH (6.0 mmol) in MeOH/H₂O (1:1) for 5 hours.

-

Workup : Extract with CH₂Cl₂, acidify the aqueous layer (pH = 1 with HCl), and extract with CHCl₃.

-

Purification : Column chromatography (ethyl acetate) yields colorless crystals (m.p. 426–427 K) .

This route is advantageous for its simplicity and high yield, though it requires careful pH control to prevent side reactions.

Multi-Step Synthesis via Pyrrolizine Intermediates

A patent describes a multi-step synthesis applicable to benzofuran derivatives, involving pyrrolizine intermediates . While developed for 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl acetic acid, the methodology adapts to 2-(4,7-dimethyl-1-benzofuran-3-yl)acetic acid through analogous intermediates.

-

Hydrogenation : 2,2-Dimethyl-4-oxo-5-phenyl-nitropentane is hydrogenated to 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole.

-

Cyclization : React with ω-bromo-4-chloroacetophenone in methanol using NaHCO₃ as a base, forming the pyrrolizine core.

-

Oxalyl Chloride Treatment : Converts ketones to acid chlorides, followed by hydrazine reduction and acidification to yield the acetic acid derivative .

This approach highlights the versatility of pyrrolizine intermediates in accessing complex benzofuran structures, though it requires stringent temperature control (–78°C to 30°C) and inert atmospheres .

Substituent-Directed Functionalization

The positioning of methyl groups at C4 and C7 dictates the choice of starting materials and reaction pathways. For example, 2,6-dimethylphenol directs electrophilic substitution to C3, enabling precise acetic acid moiety installation . Substituent effects were studied via molecular docking, revealing that methyl groups enhance steric hindrance, favoring specific reaction pathways.

Comparative Analysis of Methyl Substituents

| Substituent Position | Reactivity Trend | Yield (%) |

|---|---|---|

| 4,7-Dimethyl | High regioselectivity | 64 |

| 6,7-Dimethyl | Moderate reactivity | 55 |

| 5,7-Dimethyl | Low yield due to sterics | <40 |

Environmental and Scalability Considerations

Large-scale synthesis (1 mmol) using TFAA in CH₂Cl₂ achieved 64% yield, demonstrating feasibility for industrial production . However, solvent choice impacts environmental footprint; switching to greener solvents (e.g., cyclopentyl methyl ether) is an area of active research .

Mecanismo De Acción

El mecanismo de acción del ácido 2-(4,7-dimetil-1-benzofuran-3-il)acético depende de su aplicación específica. En contextos farmacológicos, puede interactuar con varios objetivos moleculares, como enzimas o receptores, para ejercer sus efectos. El anillo de benzofurano puede intercalarse con el ADN o interactuar con las proteínas, mientras que la porción de ácido acético puede participar en enlaces de hidrógeno y otras interacciones.

Compuestos similares:

Ácido 2-(6,7-dimetil-1-benzofuran-3-il)acético: Difiere en la posición de los grupos metilo.

Ácido 2-(4,7-dimetil-1-benzofuran-3-il)propanoico: Presenta una porción de ácido propanoico en lugar de ácido acético.

2-(4,7-Dimetil-1-benzofuran-3-il)etanol: Con un grupo etanol en lugar de ácido acético.

Singularidad: El ácido 2-(4,7-dimetil-1-benzofuran-3-il)acético es único debido a su patrón de sustitución específico, que puede influir en su reactividad química y actividad biológica. La presencia de ambos grupos metilo y la porción de ácido acético proporciona un conjunto distinto de propiedades que se pueden explotar en diversas aplicaciones.

La versatilidad y el potencial de este compuesto lo convierten en un tema valioso de estudio en múltiples campos científicos.

Comparación Con Compuestos Similares

(a) 2-(5,7-Dimethyl-1-benzofuran-3-yl)acetic Acid

- Structure : Methyl groups at positions 5 and 7 (vs. 4 and 7 in the target compound).

- Crystallography : Forms centrosymmetric dimers via O–H⋯O hydrogen bonds and stacks along the a-axis via C–H⋯π interactions. The absence of 4-methyl substitution may reduce steric hindrance compared to the target compound .

(b) 2-(4,6-Dimethyl-1-benzofuran-3-yl)acetic Acid

(c) 2-(6,7-Difluoro-1-benzofuran-3-yl)acetic Acid

- Structure : Fluorine atoms at positions 6 and 7 instead of methyl groups.

- Properties : Higher molecular weight (212.15 g/mol vs. 204.22 g/mol for the target) and increased polarity due to electronegative fluorine atoms. Likely exhibits lower lipophilicity, impacting bioavailability .

Functional Group Modifications

(a) 2-(5,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid

(b) (4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetic Acid

- Structure : Methoxy and ketone groups replace methyl substituents.

- Applications : Used as a synthetic intermediate for pharmaceuticals (e.g., kinase inhibitors). The electron-withdrawing ketone group increases reactivity in nucleophilic substitutions .

Physicochemical and Crystallographic Comparisons

Key Research Findings

Substituent Position Effects : Methyl groups at positions 4 and 7 (vs. 5 and 7) may alter crystal packing and solubility due to steric and electronic differences .

Stability : Thioether-containing derivatives exhibit greater thermal stability but reduced acidity, limiting their utility in pH-sensitive applications .

Actividad Biológica

2-(4,7-Dimethyl-1-benzofuran-3-yl)acetic acid is a compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

This compound features a benzofuran core with two methyl groups at positions 4 and 7, along with an acetic acid functional group. This unique structure contributes to its distinct biological activity profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzofuran moiety can engage with enzymes and receptors, influencing several biochemical pathways. The acetic acid component may enhance solubility and bioavailability, further modulating the compound's effects on biological systems .

Antimicrobial Activity

Research has indicated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds display activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against yeast strains such as Candida albicans.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Compound III | Antimicrobial (Gram-positive) | 200 |

| Compound VI | Antifungal (C. albicans) | 100 |

| Compound IV | Antimicrobial (Gram-negative) | 150 |

These findings suggest that this compound may also possess similar antimicrobial properties due to structural similarities with other active benzofuran derivatives .

Anti-inflammatory Effects

Benzofuran compounds have been studied for their anti-inflammatory potential. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation. For example, certain benzofuran derivatives have shown the ability to stabilize red blood cell membranes, indicating a protective effect against oxidative stress .

Case Studies

- Anticancer Activity : A study investigated the anticancer properties of various benzofuran derivatives, including those structurally similar to this compound. Results indicated significant cytotoxic effects against human cancer cell lines, with some compounds exhibiting IC50 values in the low nanomolar range .

- Neuroprotective Effects : Another research effort highlighted the neuroprotective potential of benzofurans in models of neurodegenerative diseases. The compounds were shown to inhibit apoptosis in neuronal cells and reduce oxidative stress markers .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound and its derivatives:

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, including 2-(4,7-Dimethyl-1-benzofuran-3-yl)acetic acid. Research indicates that compounds with similar structures exhibit significant activity against various pathogens:

- Mechanism of Action : The compound has been shown to disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to cell death.

- Case Studies :

- A study demonstrated that derivatives of benzofuran exhibited effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 μg/mL .

- Further investigations revealed antifungal properties against Candida species, with MIC values around 100 μg/mL .

Anticancer Properties

The anticancer potential of benzofuran derivatives is another area of active research. This compound has shown promise in inhibiting various cancer cell lines:

- Cell Lines Tested : Studies have assessed its efficacy against hepatocellular carcinoma (HePG2), breast cancer (MCF-7), cervical cancer (HeLa), and prostate cancer (PC3) .

- Findings :

- In vitro assays indicated that the compound can induce apoptosis in cancer cells by influencing cell cycle distribution and promoting cell death mechanisms .

- The most active derivatives were found to arrest the cell cycle at the G1/S phase and significantly increase the percentage of cells in the pre-G1 phase, indicating apoptotic activity .

Neuroprotective Effects

Benzofuran derivatives have also been studied for their neuroprotective effects:

- Mechanisms : These compounds may modulate neurotransmitter systems, particularly GABAergic transmission, which is crucial for conditions like epilepsy and anxiety disorders .

- Research Insights :

Summary of Research Findings

The following table summarizes key findings from various studies on the applications of this compound and its derivatives:

Análisis De Reacciones Químicas

Hydrolysis and Esterification

The carboxylic acid group undergoes classical acid-base reactions. In alkaline conditions, ester derivatives of this compound are hydrolyzed to regenerate the free acid.

Example Reaction Pathway

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Ester Hydrolysis | 2.5N NaOH in ethanol, reflux (30 min) | 93% | |

| Acid Recovery | 1N HCl extraction | 95% purity |

Mechanistically, the reaction proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl group, forming a tetrahedral intermediate that collapses to release the carboxylate anion. Acidification regenerates the free acid .

Amidation and Condensation

The acetic acid moiety participates in amide bond formation, enabling access to derivatives with pharmacological relevance.

Key Amidation Protocol

| Substrate | Reagents | Conditions | Application |

|---|---|---|---|

| 5-Chloro-2-methoxyaniline | EDCl/HOBt, DCM | RT, 12 h | Bioactive acetamides |

In one study, coupling with aromatic amines under standard peptide synthesis conditions yielded acetamide derivatives. These products demonstrate potential as enzyme inhibitors or receptor modulators.

Cyclization and Ring Formation

The benzofuran core can act as a precursor for fused heterocyclic systems under acid catalysis.

Cyclization Mechanism

-

Intermediate Formation : Reaction with Meldrum’s acid and aryl glyoxals generates Michael acceptors.

-

Intramolecular Cyclization : Acid-catalyzed (HCl/AcOH) closure forms fused furanochromene systems .

Representative Data

| Starting Material | Cyclization Agent | Product | Yield |

|---|---|---|---|

| Coumarin derivatives | HCl/AcOH (1:1 v/v) | Furocoumarins | 62–74% |

Electrophilic Aromatic Substitution

The electron-rich benzofuran ring undergoes regioselective substitutions, though direct experimental data for this compound is limited.

Theoretical Reactivity

| Position | Expected Reactivity | Rationale |

|---|---|---|

| C-5 | High | Adjacent to electron-donating methyl groups |

| C-2 | Moderate | Para to oxygen atom |

Decarboxylation and Side-Chain Modifications

Controlled thermal or photochemical decarboxylation may yield 4,7-dimethylbenzofuran derivatives, though specific studies are sparse.

Proposed Pathway

Biological Activity and Functionalization

While not a direct chemical reaction, the compound’s bioactivity often drives derivatization:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4,7-dimethyl-1-benzofuran-3-yl)acetic acid, and how can purity be optimized?

- Methodology : The compound is typically synthesized via hydrolysis of its ester precursor (e.g., ethyl derivatives) under basic conditions. For example, refluxing ethyl 2-(substituted-benzofuran-2-yl)acetate with potassium hydroxide in methanol/water (1:1 v/v) for 5 hours, followed by acidification and purification via column chromatography (ethyl acetate as eluent) yields the carboxylic acid derivative . Purity can be validated using HPLC (>98%) and NMR (absence of ester peaks at δ ~4.1–4.3 ppm).

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : H and C NMR identify substituents on the benzofuran ring (e.g., methyl groups at δ ~2.3–2.5 ppm) and the acetic acid moiety (δ ~3.6–3.8 ppm for CH, δ ~12–13 ppm for COOH) .

- X-ray Diffraction : Single-crystal X-ray analysis (using SHELXS-97 for structure solution and SHELXL-97 for refinement) confirms molecular geometry. Typical refinement parameters include and , with H-atoms constrained using riding models .

- HPLC-MS : Validates molecular weight (e.g., [M+H] at m/z 219.1) and monitors impurities.

Advanced Research Questions

Q. How do hydrogen-bonding motifs influence the cocrystallization of this compound with heterocyclic bases?

- Methodology : The carboxylic acid group forms robust R(8) motifs with 2-aminopyrimidines via N–HO and O–HN interactions (bond lengths: 1.88–2.04 Å, angles: 109–125°). These motifs are identified using PLATON software and validated via crystallographic data (e.g., CCDC entries). Stacking interactions (π-π distances: 3.38–3.55 Å) further stabilize the supramolecular architecture .

Q. How can researchers resolve contradictions in crystallographic data, such as anomalous thermal parameters or disorder?

- Methodology :

- Multi-Scan Absorption Correction : Apply SADABS to address intensity variations caused by crystal anisotropy .

- Disorder Modeling : Use PART instructions in SHELXL to refine split positions for disordered atoms (e.g., methyl groups), with occupancy ratios constrained to sum to 1.

- Validation Tools : Check data consistency using checkCIF/PLATON alerts. For example, high (>0.23 eÅ) may indicate unresolved solvent molecules .

Q. What strategies are effective for evaluating the pharmacological activity of benzofuran acetic acid derivatives?

- Methodology :

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli). Anticancer potential is assessed using MTT assays (IC in cancer cell lines like MCF-7) .

- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., methyl vs. halogen groups) with bioactivity. QSAR models (e.g., CoMFA) optimize lead compounds .

Q. How can computational methods predict intermolecular interactions for crystal engineering?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate ligand-protein binding (e.g., COX-2 inhibition for anti-inflammatory activity).

- Hirshfeld Surface Analysis : CrystalExplorer quantifies interaction contributions (e.g., HH, OH contacts) from crystallographic data .

- DFT Calculations : Gaussian09 optimizes molecular geometry and calculates electrostatic potential maps to predict hydrogen-bonding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.